molecular formula C12H14N6O B1393651 4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 1281716-40-2

4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B1393651
CAS No.: 1281716-40-2
M. Wt: 258.28 g/mol
InChI Key: OVVJMSIZFHPMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is a synthetic small molecule based on an imidazo[4,5-b]pyridine core fused with a 1,2,5-oxadiazol-3-amine (furazan-amine) scaffold . This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. Compounds featuring the imidazo[4,5-b]pyridine structure have been extensively investigated for their versatile biological activities . This compound is supplied for research applications, with emerging studies indicating its potential utility in oncology. Preclinical research on highly analogous chemical structures has demonstrated therapeutic potential for treating various neoplasms, including breast cancer, colon cancer, and leukemia, by modulating key disease-driving pathways . Specifically, related molecules have been identified as inhibitors of the Wnt signaling pathway, which is frequently dysregulated in cancers and other diseases . Furthermore, the imidazo[4,5-c]pyridine analog of this chemical template has been optimized to function as a highly potent and selective inhibitor of mitogen- and stress-activated protein kinase-1 (MSK-1) , suggesting that this class of compounds holds promise for targeting specific kinases involved in cell proliferation and survival. Researchers can employ this compound as a key chemical tool or building block for probing disease mechanisms, studying kinase function, and conducting structure-activity relationship (SAR) studies. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[3-(2-methylpropyl)imidazo[4,5-b]pyridin-2-yl]-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O/c1-7(2)6-18-11-8(4-3-5-14-11)15-12(18)9-10(13)17-19-16-9/h3-5,7H,6H2,1-2H3,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVJMSIZFHPMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC=N2)N=C1C3=NON=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (CAS Number: 1281716-40-2) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C12H14N6O, with a molecular weight of 258.28 g/mol. Its structure includes an imidazo[4,5-b]pyridine moiety, which is known for various biological activities.

Research indicates that compounds similar to this compound may inhibit specific enzymes involved in key biochemical pathways. For instance, it is suggested that this compound could target biotin carboxylase (accc), an enzyme critical in fatty acid synthesis, leading to potential antimicrobial effects .

Antimicrobial Activity

Studies have shown that related imidazo[4,5-b]pyridine compounds exhibit significant antimicrobial properties. These compounds have low minimum inhibitory concentration (MIC) values against various bacterial strains. The mechanism likely involves the inhibition of fatty acid synthesis pathways .

Anticancer Potential

The compound's structural characteristics suggest it may have anticancer activity. Similar imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of c-Met kinase, which is implicated in tumor growth and metastasis. In vivo studies demonstrated that these derivatives can inhibit tumor growth without adverse effects on body weight in xenograft models .

Research Findings

StudyFindings
Antimicrobial Study Demonstrated low MIC values against bacterial strains; potential mechanism through inhibition of accc enzyme involved in fatty acid synthesis .
Anticancer Research Identified as a potent inhibitor of c-Met kinase; effective in reducing tumor growth in NIH-3T3/TPR-Met xenograft models .
Pharmacokinetics Computational studies suggest favorable drug-likeness properties and bioavailability for similar compounds.

Case Studies

  • Inhibition of c-Met Kinase : A study revealed that a related imidazo[4,5-b]pyridine derivative significantly inhibited c-Met kinase activity and reduced tumor growth in animal models. This suggests that this compound may share similar properties and could be explored further for cancer therapy applications .
  • Antimicrobial Efficacy : In vitro tests indicated that related compounds showed promising results against resistant bacterial strains. The low MIC values highlight the potential for developing new antimicrobial agents based on the structure of this compound .

Comparison with Similar Compounds

Structural Similarities and Differences

The following table highlights key structural analogs and their distinctions:

Compound Name Core Structure Substituents on Imidazo Ring Oxadiazole Substituents Molecular Weight (g/mol) Key References
Target Compound Imidazo[4,5-b]pyridine 3-Isobutyl 3-Amine 258.28
SB-772077-B (Rho kinase inhibitor) Imidazo[4,5-c]pyridine 1-Ethyl, 7-(aminopyrrolidine) 3-Amine 414.42
4-(1-Ethyl-4-methoxy-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine Imidazo[4,5-c]pyridine 1-Ethyl, 4-Methoxy 3-Amine 260.26
4-(1-Ethyl-6-methyl-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine Imidazo[4,5-c]pyridine 1-Ethyl, 6-Methyl 3-Amine 260.25
SB-747651-A (Kinase inhibitor) Imidazo[4,5-c]pyridine 1-Ethyl, 7-(piperidinylmethyl) 3-Amine 415.34

Key Observations :

  • Oxadiazole Modifications : All compounds retain the 1,2,5-oxadiazol-3-amine group, critical for hydrogen bonding and metabolic stability .

Pharmacological Activity

  • The isobutyl group may enhance selectivity for specific kinase isoforms .
  • SB-772077-B : Demonstrates potent vasodilatory effects in pulmonary hypertension models (EC₅₀: 0.3 μM) via Rho kinase inhibition .
  • SB-747651-A : Exhibits submicromolar IC₅₀ values against p70S6 kinase, attributed to the piperidinylmethyl side chain improving solubility and target engagement .

Physicochemical Properties

Property Target Compound SB-772077-B 4-(1-Ethyl-4-methoxy-analog)
Molecular Weight 258.28 414.42 260.26
logP (Predicted) ~2.1 ~1.8 ~1.5
Solubility (Aqueous) Low Moderate Moderate
Stability Light-sensitive Stable Hydrolysis-prone
  • The target compound’s isobutyl group increases logP (2.1 vs. 1.5–1.8 in analogs), suggesting reduced aqueous solubility but improved membrane permeability .
  • Storage conditions (2–8°C, dark) indicate sensitivity to degradation, common in imidazo-pyridines .

Structure-Activity Relationships (SAR)

  • Imidazo Ring Position : [4,5-b] vs. [4,5-c] positioning affects kinase selectivity; [4,5-b] derivatives may favor ATP-binding pockets in tyrosine kinases .
  • 3-Substituents :
    • Isobutyl (target): Enhances lipophilicity and van der Waals interactions.
    • Ethyl/methoxy (analogs): Improve solubility but reduce steric bulk .
  • Oxadiazole Group : Essential for hydrogen bonding with kinase catalytic lysine residues; modifications here drastically reduce activity .

Preparation Methods

One-Pot Cyclization of Precursors

Methodology:
This approach involves the reaction of appropriately substituted imidazo[4,5-b]pyridine derivatives with reagents capable of forming the oxadiazole ring, such as hydrazides or acyl hydrazines, under thermal or microwave-assisted conditions.

Key Steps:

  • Preparation of Imidazo[4,5-b]pyridine Core:
    Synthesized via condensation of 2-aminopyridines with α-haloketones or aldehydes, followed by cyclization with suitable reagents to form the fused heterocycle.

  • Introduction of Hydrazide Functionality:
    The imidazo[4,5-b]pyridine core is functionalized with hydrazide groups through nucleophilic substitution or amidation reactions, often using acyl chlorides or hydrazine derivatives.

  • Cyclization to Oxadiazole:
    The hydrazide intermediates undergo cyclization with reagents like carbonyl dihalides or carbonyldiimidazole, leading to the formation of the 1,2,5-oxadiazole ring. This step is often facilitated by dehydrating agents or catalysts such as phosphorus oxychloride (POCl₃).

Research Findings:
Santhosh et al. demonstrated that cyclization of amino-oxadiazole derivatives with isoselenocyanates under mild conditions yields high-purity products efficiently.

Stepwise Synthesis via Intermediate Formation

Methodology:
This involves the initial synthesis of the imidazo[4,5-b]pyridine scaffold, followed by functionalization at specific positions to introduce the oxadiazole moiety.

Key Steps:

  • Synthesis of Imidazo[4,5-b]pyridine Derivatives:
    Typically via condensation of 2-aminopyridines with α-haloketones or aldehydes in the presence of acid or base catalysts.

  • Functionalization at Position 2:
    Alkylation or acylation introduces the isobutyl group at the 3-position of the imidazo[4,5-b]pyridine ring, often using alkyl halides under basic conditions.

  • Formation of Oxadiazole Ring:
    The imidazo[4,5-b]pyridine derivative bearing hydrazide or acylhydrazide groups reacts with carbonyldiimidazole or similar reagents to cyclize into the oxadiazole ring.

Research Findings:
Rivera et al. reported that cyclization of acylthiosemicarbazide derivatives with acid chlorides yields 2-amino-1,3,4-oxadiazoles with high efficiency.

Reaction Conditions and Optimization

Step Reagents Conditions Notes
Imidazo[4,5-b]pyridine synthesis 2-aminopyridine + α-haloketone Reflux, acid or base catalysis High yields, scalable
Hydrazide formation Carboxylic acid derivatives + hydrazine Reflux, polar solvents Purity depends on purification steps
Cyclization to oxadiazole Carbonyl dihalides or carbonyldiimidazole Room temp to mild heating Dehydration critical for ring closure
Alkylation at position 3 Isobutyl halides Basic conditions, reflux Selectivity for 3-position

Data Tables Summarizing Key Research Findings

Method Reactants Reaction Type Yield (%) Notes
One-pot cyclization Hydrazides + isoselenocyanates Cyclodeselenization 75-85 Efficient, minimal steps
Stepwise acylation + cyclization Aminopyridines + acyl chlorides Nucleophilic substitution, cyclization 70-80 Suitable for diverse substitutions
Hydrazide cyclization Acylthiosemicarbazides + acid chlorides Cyclization 65-78 High purity products

Q & A

(Basic) What are the primary synthetic strategies for synthesizing 4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine?

The synthesis typically involves multi-step procedures focusing on:

  • Imidazo[4,5-b]pyridine core formation : Cyclocondensation of substituted pyridines with nitriles or amines under acidic conditions .
  • Oxadiazole ring construction : Reaction of amidoximes with activating agents (e.g., trifluoroacetic anhydride) or cyclization of nitrile precursors .
  • Isobutyl group introduction : Alkylation using isobutyl halides or Mitsunobu reactions with isobutanol .
    Key intermediates (e.g., 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile) are often synthesized first to enable subsequent functionalization .

(Basic) Which analytical techniques are critical for characterizing this compound and its intermediates?

Post-synthesis characterization requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of imidazo[4,5-b]pyridine substitution and oxadiazole ring formation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or tautomerism (e.g., oxadiazole vs. furazan isomers) .
  • HPLC with UV/Vis detection : Monitors reaction progress and quantifies impurities .

(Advanced) How can computational methods like DFT optimize reaction pathways for derivatives?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict energetically favorable pathways for imidazo-pyridine cyclization and oxadiazole formation .
  • Transition State Analysis : Identifies rate-limiting steps (e.g., ring-closing barriers) to guide catalyst selection .
  • Electronic Property Modeling : HOMO/LUMO analysis predicts reactivity toward electrophilic/nucleophilic agents, aiding substituent design .
    Experimental validation via kinetic studies is essential to reconcile computational predictions with empirical data .

(Advanced) How should researchers address contradictory data in reaction yield optimization?

Contradictions often arise from:

  • Parameter Interactions : Use factorial design (e.g., Box-Behnken) to evaluate interactions between variables like temperature, solvent polarity, and catalyst loading .
  • Reproducibility Issues : Standardize reagent purity (e.g., anhydrous conditions for nitrile intermediates) and monitor side reactions via LC-MS .
  • Statistical Validation : Apply ANOVA to distinguish significant factors (p < 0.05) from noise. For example, solvent choice (DMF vs. THF) may disproportionately affect oxadiazole cyclization yields .

(Advanced) What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Exothermic Reactions : Imidazo-pyridine cyclization may require controlled heat dissipation. Use flow reactors for safer scaling .
  • Purification Complexity : Oxadiazole derivatives often require gradient chromatography. Switch to recrystallization with optimized solvent pairs (e.g., ethanol/water) .
  • Byproduct Formation : Scale-up amplifies minor side reactions (e.g., over-alkylation). Implement in-line IR monitoring to terminate reactions at optimal conversion .

(Basic) What structural features influence the compound’s biological activity?

  • Isobutyl Group : Enhances lipophilicity, improving membrane permeability .
  • Oxadiazole Ring : Acts as a bioisostere for carboxylic acids, modulating target binding .
  • Imidazo[4,5-b]pyridine Core : Provides π-π stacking interactions with kinase ATP pockets, as seen in analogous compounds .

(Advanced) How can researchers resolve ambiguities in tautomeric forms of the oxadiazole ring?

  • Crystallographic Analysis : Single-crystal X-ray diffraction definitively assigns tautomeric states (e.g., 1,2,5-oxadiazole vs. 1,2,4-isomer) .
  • ¹⁵N NMR Spectroscopy : Distinguishes nitrogen environments in tautomers .
  • Computational Comparison : DFT-calculated NMR shifts (e.g., GIAO method) match experimental data to confirm dominant tautomers .

(Advanced) What strategies improve regioselectivity in imidazo[4,5-b]pyridine functionalization?

  • Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution .
  • Metal Catalysis : Pd-mediated C-H activation selectively functionalizes C-6 or C-7 positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific ring positions .

(Basic) What safety protocols are recommended for handling this compound?

  • Toxicity Screening : Preliminary assays (e.g., Ames test) assess mutagenicity, given structural similarity to heterocyclic amines .
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential irritancy of intermediates .
  • Waste Disposal : Neutralize reaction byproducts (e.g., HCl from alkylation steps) before disposal .

(Advanced) How can machine learning models accelerate derivative screening?

  • Feature Selection : Train models on descriptors like topological polar surface area (TPSA), logP, and H-bond donor/acceptor counts .
  • Activity Prediction : Use random forest classifiers to prioritize derivatives with predicted kinase inhibition (e.g., JAK2 or EGFR targets) .
  • Transfer Learning : Apply models trained on analogous imidazo-pyridines to reduce data requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 2
4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.